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Introduction: Re-evaluating a Centennial Sweetener
Saccharin, discovered in 1879, is one of the oldest and most extensively studied artificial

sweeteners.[1][2] Its most common form, saccharin sodium salt hydrate, is highly water-

soluble and has been widely used in food, beverages, and pharmaceuticals to reduce caloric

intake.[2][3] For decades, its safety was a subject of intense controversy, primarily stemming

from 1970s studies that linked high doses of sodium saccharin to the development of bladder

tumors in male rats.[1][4][5]

This initial classification as a potential carcinogen led to widespread investigation.[4][6]

However, subsequent, extensive research revealed that the mechanism of tumor formation in

rats involves a non-genotoxic pathway specific to the unique physiology of the male rat bladder

and is not relevant to humans.[1][7][8] This understanding, supported by numerous

epidemiological studies showing no consistent link between saccharin consumption and cancer

in humans, led major regulatory bodies to re-evaluate its status.[1][7] The International Agency

for Research on Cancer (IARC) reclassified saccharin and its salts from "possibly carcinogenic

to humans" to "not classifiable as to its carcinogenicity to humans (Group 3)".[7][9] Similarly,

the European Food Safety Authority (EFSA) recently reaffirmed its safety and increased the

acceptable daily intake (ADI).[8][10][11]
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This guide provides a technical overview of the basic toxicological profile of saccharin sodium
salt hydrate in cell lines, synthesizing current knowledge for researchers, scientists, and drug

development professionals. We will move beyond the historical controversy to focus on the

core cellular responses—cytotoxicity, genotoxicity, and underlying mechanisms of action—

providing field-proven insights and detailed protocols for in vitro assessment.

Chapter 1: Assessing Cytotoxicity
The initial step in toxicological assessment is to determine a compound's effect on cell viability

and survival. For saccharin sodium, the in vitro cytotoxic profile is not straightforward and

demonstrates significant dependency on dose, the associated cation, and the specific cell type

being studied.

The Dose-Dependent Effect on Cell Viability
Studies on human cells have revealed a dose-dependent effect of saccharin sodium on cell

viability. One study demonstrated that at a low concentration (1 mM), saccharin sodium

increased cell viability to 114.22%, suggesting a potential hormetic effect.[12] However, as the

concentration increased, a progressive reduction in viability was observed, dropping to 93.06%

at 10 mM, 77.66% at 30 mM, and 52.41% at 50 mM.[12] This dose-response relationship is

critical for establishing relevant concentration ranges for further mechanistic studies.

Influence of the Cation: The Role of the Sodium Ion
A key insight into saccharin's in vitro effects is the contribution of the salt form. Research using

a transformed rat-bladder epithelial cell line (AY-27) showed that sodium saccharin and

potassium saccharin caused dose-related decreases in cell viability and attachment at

concentrations of 50 mM or greater.[13] In contrast, calcium saccharin only decreased cell

viability without affecting attachment, while other salts like calcium chloride had no effect.[13]

The cytotoxicity observed with other sodium compounds, such as sodium chloride and sodium

ascorbate, suggests that the sodium ion itself plays a significant role in the cytotoxic effects

attributed to sodium saccharin at high concentrations.[13] This highlights the importance of

selecting appropriate controls (e.g., sodium chloride) in experimental designs to differentiate

the effects of the saccharin molecule from those of the sodium ion.
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Cell-Type Specific Responses: From Toxicity to Anti-
Proliferative Effects
Recent research has pivoted to investigate saccharin's potential as an anti-cancer agent at

high concentrations. In a mouse B-cell lymphoma cell line (A20), high concentrations of

saccharin led to a significant decrease in the total cell number.[14][15] Interestingly, this effect

was not primarily due to widespread cell death (apoptosis or necrosis) but rather a decrease in

cell proliferation.[14][15] Similarly, in human ovarian carcinoma Ovcar-3 cells, saccharin

demonstrated an ability to decrease cell viability and inhibit proliferation.[16][17] This cell-type-

specific response, where saccharin acts as an anti-proliferative agent in cancer cells rather

than a classic cytotoxic compound, is a crucial area of ongoing research.

Data Summary: Cytotoxicity of Saccharin Sodium
Cell Line/System

Concentration
Range

Observed Effect Reference

Human Cells

(unspecified)
1 mM

114.22% Viability

(Increase)
[12]

Human Cells

(unspecified)
10 mM - 50 mM

93.06% to 52.41%

Viability (Dose-

dependent decrease)

[12]

Rat Bladder Epithelial

(AY-27)
≥50 mM

Decreased cell

viability and

attachment

[13]

Mouse B-Cell

Lymphoma (A20)
High Concentrations

Decreased total cell

number, attributed to

reduced proliferation

[14][15]

Human Ovarian

Carcinoma (Ovcar-3)
Not specified

Decreased cell

viability, synergistic

with caffeine

[16][17]

Experimental Workflow: Cell Viability Assessment
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Caption: General workflow for assessing cytotoxicity using a metabolic assay like MTT.
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Protocol: MTT Cell Viability Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric

method for assessing cell metabolic activity.[18] NAD(P)H-dependent cellular oxidoreductase

enzymes in viable cells reduce the yellow tetrazolium salt, MTT, to purple formazan crystals.

[18] The amount of formazan produced is proportional to the number of viable cells.

Materials:

Saccharin Sodium Salt Hydrate (e.g., Sigma-Aldrich, Cat. No. S6047)

MTT reagent (5 mg/mL in sterile PBS)

Cell culture medium (appropriate for the cell line)

96-well flat-bottom tissue culture plates

Solubilization solution (e.g., DMSO or 0.01 M HCl in isopropanol)

Multichannel pipette

Microplate reader

Procedure:

Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-

10,000 cells/well in 100 µL of medium). Incubate for 24 hours at 37°C, 5% CO₂ to allow for

cell attachment and recovery.

Compound Preparation: Prepare a stock solution of saccharin sodium salt hydrate in

sterile water or PBS. Perform serial dilutions in cell culture medium to achieve the final

desired concentrations.

Treatment: Carefully remove the old medium from the wells and add 100 µL of the medium

containing the various concentrations of saccharin sodium. Include wells for a vehicle control

(medium only) and a positive control for cell death (e.g., a known cytotoxic agent like

staurosporine).
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Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at

37°C, 5% CO₂.

MTT Addition: After incubation, add 10 µL of the 5 mg/mL MTT solution to each well.

Formazan Formation: Incubate the plate for an additional 2-4 hours at 37°C. During this time,

viable cells will convert the MTT into visible purple formazan crystals. Monitor for crystal

formation under a microscope.

Solubilization: Add 100 µL of the solubilization solution to each well. Pipette up and down

gently to ensure all formazan crystals are dissolved. The solution should turn a uniform

purple color.

Absorbance Reading: Read the absorbance on a microplate reader at a wavelength of 570

nm. A reference wavelength of 630 nm can be used to subtract background noise.

Data Analysis: Calculate cell viability as a percentage relative to the vehicle control:

% Viability = (Absorbance_Sample / Absorbance_Control) * 100

Causality and Self-Validation:

Why MTT? It is a robust, widely used assay that measures mitochondrial reductase activity,

a key indicator of cell health.[18] However, it is an endpoint assay, as the reagents are toxic

to the cells.[18]

Controls: The vehicle control establishes the baseline for 100% viability. A positive control

ensures the assay system can detect cell death. Including a blank (medium, MTT, and

solubilizer only) corrects for background absorbance.

Limitations: Compounds that interfere with mitochondrial respiration can produce false

results.[19] It is always advisable to confirm viability results with an orthogonal method, such

as a dye exclusion assay (e.g., Trypan Blue) or by microscopic examination of cell

morphology.[19]

Chapter 2: Investigating Genotoxic Potential
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Genotoxicity refers to the ability of a chemical agent to damage the genetic information within a

cell, causing mutations, which may lead to cancer. Given saccharin's history, its genotoxic

profile has been scrutinized extensively.

Overview: A Generally Non-Genotoxic Profile
The overwhelming consensus from a wide range of studies is that saccharin sodium is not

genotoxic.[20][21] It is non-reactive with DNA and tests negative as a gene mutagen in most in

vitro assays, such as the bacterial reverse mutation assay (Ames test).[9][12] This lack of direct

DNA interaction is a cornerstone of the modern understanding of its safety profile and supports

the conclusion that the bladder tumors observed in rats are produced by a non-DNA-reactive

mechanism.[1][7][9]

Chromosomal Effects at High Concentrations
While saccharin does not typically cause gene mutations, some studies report that at elevated

concentrations, it can induce structural disturbances in eukaryotic chromosomes in vitro

(clastogenic effects).[20][21] This effect is often observed at high millimolar concentrations that

may induce secondary physiological changes in the cell culture medium, such as alterations in

ionic strength or osmolality.[21] It has been suggested that these genotoxic activities are only

apparent at high dose levels where saccharin acts more as a contributor to the biological

medium rather than a specific toxin.[20][21]

Data Summary: Genotoxicity Profile of Saccharin
Sodium
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Assay Type Finding Key Insight Reference

Ames Test (Gene

Mutation)
Negative

Not mutagenic in

bacteria.
[9][12]

DNA Repair Test (E.

coli)
Negative

Does not induce DNA

repair mechanisms.
[9]

In Vitro Chromosome

Aberration

Positive (at high

doses)

Can cause structural

chromosome damage

at elevated, potentially

non-physiological

concentrations.

[20][21]

Comet Assay (In Vivo,

Mouse)
Positive (in GI tract)

Induced DNA damage

in the colon and

stomach at high oral

doses (1000 mg/kg),

but not in the bladder.

[7][9]

Protocol: The Single Cell Gel Electrophoresis (Comet)
Assay
The Comet assay is a sensitive method for detecting DNA damage (such as single- and

double-strand breaks) in individual eukaryotic cells. When damaged, cellular DNA relaxes and

can be drawn out of the nucleus by an electric field, forming a "comet" shape with a head

(intact DNA) and a tail (damaged DNA fragments).

Materials:

Low melting point agarose (LMA) and normal melting point agarose (NMA)

Microscope slides

Lysis buffer (containing high salt and detergents like Triton X-100)

Alkaline electrophoresis buffer (pH > 13)
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Neutralization buffer (e.g., Tris-HCl, pH 7.5)

DNA stain (e.g., SYBR Green, Propidium Iodide)

Fluorescence microscope with appropriate filters and imaging software

Procedure:

Cell Preparation: Treat cells with saccharin sodium as described in the cytotoxicity protocol.

After treatment, harvest the cells and resuspend them in ice-cold PBS to obtain a single-cell

suspension.

Slide Preparation: Coat microscope slides with a layer of 1% NMA and allow it to solidify.

Cell Encapsulation: Mix a small volume of the cell suspension with 0.5% LMA (kept at 37°C).

Quickly pipette this mixture onto the pre-coated slide, spread with a coverslip, and place on

ice to solidify.

Lysis: Immerse the slides in cold lysis buffer for at least 1 hour at 4°C. This step removes cell

membranes and histones, leaving behind the DNA as a nucleoid.

DNA Unwinding: Place the slides in a horizontal electrophoresis tank filled with alkaline

electrophoresis buffer for 20-40 minutes to allow the DNA to unwind.

Electrophoresis: Apply a voltage (e.g., ~25 V, ~300 mA) for 20-30 minutes. The fragmented,

negatively charged DNA will migrate towards the anode, forming the comet tail.

Neutralization: Gently wash the slides with neutralization buffer.

Staining: Stain the DNA with an appropriate fluorescent dye.

Visualization and Analysis: Visualize the comets using a fluorescence microscope. Use

specialized imaging software to quantify the extent of DNA damage by measuring

parameters such as tail length, tail intensity, and tail moment.

Causality and Self-Validation:

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 9 / 18 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1680478?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Why Alkaline Conditions? The highly alkaline buffer (pH > 13) denatures the DNA, allowing

the detection of single-strand breaks and alkali-labile sites in addition to double-strand

breaks, increasing the sensitivity of the assay.

Controls: A negative (vehicle) control is essential to establish baseline DNA damage. A

positive control (e.g., H₂O₂ or another known genotoxin) validates that the assay can detect

DNA damage effectively.

Interpretation: An increase in comet tail moment in treated cells compared to control cells

indicates the induction of DNA damage.

Chapter 3: Elucidating Mechanisms of Action
Understanding the molecular pathways affected by a compound is crucial for a complete

toxicological profile. For saccharin sodium, the in vitro effects appear to be mediated by

secondary mechanisms like oxidative stress and disruption of cell proliferation rather than

direct interaction with DNA.

Induction of Oxidative Stress
Some evidence suggests that at higher doses, saccharin can induce oxidative stress through

the formation of free radicals.[12] Oxidative stress occurs when there is an imbalance between

the production of reactive oxygen species (ROS) and the cell's ability to detoxify these reactive

products. Excessive ROS can damage cellular components, including lipids, proteins, and

DNA, potentially leading to cytotoxicity or genotoxicity. This provides a plausible indirect

mechanism for the cellular damage and chromosomal effects observed at high concentrations.

Disruption of Cell Proliferation and Cell Cycle
As noted in Chapter 1, a key effect of saccharin in certain cancer cell lines is the inhibition of

cell proliferation.[14][15] This suggests an interference with the cell cycle. The mode of cell

death induced by a compound is often dose- and time-dependent, with lower doses potentially

causing cell cycle arrest while higher doses lead to apoptosis or necrosis.[22][23] Investigating

the cell cycle distribution (e.g., using propidium iodide staining and flow cytometry) in

saccharin-treated cells can reveal if cells are accumulating in a specific phase (e.g., G0/G1 or

G2/M), indicating cell cycle arrest.
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Apoptosis vs. Necrosis: Determining the Mode of Cell
Death
When cytotoxicity is observed, it is vital to distinguish between apoptosis (programmed cell

death) and necrosis (uncontrolled cell death).[24][25] Apoptosis is a regulated process that

avoids inflammation, whereas necrosis involves cell lysis and the release of cellular contents,

which can trigger an inflammatory response.[25] In studies on Ovcar-3 ovarian cancer cells, the

combination of saccharin and caffeine was found to induce apoptosis, confirmed by Annexin V

staining and the regulation of apoptosis-inducing genes.[16][17]

Mechanistic Pathway: Oxidative Stress and Cell Fate

High Concentration
Saccharin Sodium

Increased Intracellular
Reactive Oxygen Species (ROS)

Oxidative Damage
(Lipids, Proteins, DNA)

Decreased Cell
Proliferation Apoptosis

Severe Damage

Cell Cycle Arrest

Click to download full resolution via product page

Caption: A potential mechanism for saccharin-induced cellular effects at high concentrations.
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Experimental Workflow: Apoptosis vs. Necrosis
Detection

Cell Treatment

Staining

Flow Cytometry Analysis

Treat cells with Saccharin
(include positive/negative controls)

Harvest both adherent and
floating cells

Wash cells with PBS

Resuspend in Annexin V
Binding Buffer

Add FITC-Annexin V
and Propidium Iodide (PI)

Incubate for 15 min
in the dark

Acquire data on
flow cytometer

Gate populations:
- Live (Annexin V-/PI-)

- Early Apoptotic (Annexin V+/PI-)
- Late Apoptotic/Necrotic (Annexin V+/PI+)
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Caption: Workflow for distinguishing live, apoptotic, and necrotic cells via flow cytometry.

Protocol: Annexin V & Propidium Iodide Staining for
Flow Cytometry
This assay differentiates between healthy, apoptotic, and necrotic cells.[25] In early apoptosis,

phosphatidylserine (PS) translocates to the outer leaflet of the plasma membrane, where it can

be detected by fluorescently-labeled Annexin V. Propidium Iodide (PI) is a fluorescent nuclear

stain that is excluded by live cells with intact membranes but can enter late apoptotic and

necrotic cells.

Materials:

FITC Annexin V Apoptosis Detection Kit (contains Annexin V-FITC, PI, and Binding Buffer)

Phosphate-Buffered Saline (PBS)

Flow cytometer

Procedure:

Cell Treatment and Harvest: Treat cells in culture plates as required. Collect both floating

and adherent cells (using trypsin if necessary). Centrifuge to pellet the cells.

Washing: Wash the cells twice with cold PBS to remove any residual medium.

Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10⁶

cells/mL.

Staining: Transfer 100 µL of the cell suspension (1 x 10⁵ cells) to a flow cytometry tube.

Add 5 µL of FITC Annexin V and 5 µL of PI solution.

Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the

dark.
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Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze by flow cytometry within

one hour.

Live cells: Annexin V-negative and PI-negative.

Early apoptotic cells: Annexin V-positive and PI-negative.

Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

Protocol: Intracellular ROS Detection using DCFH-DA
2',7'-Dichlorodihydrofluorescein diacetate (DCFH-DA) is a cell-permeable probe used to detect

intracellular ROS. Inside the cell, esterases cleave the acetate groups, trapping the non-

fluorescent DCFH. In the presence of ROS, DCFH is oxidized to the highly fluorescent 2',7'-

dichlorofluorescein (DCF), which can be measured.

Materials:

DCFH-DA (stock solution in DMSO)

Cell culture medium (serum-free for loading)

PBS

Fluorometric plate reader or flow cytometer

Procedure:

Cell Seeding: Seed cells in a black, clear-bottom 96-well plate (for plate reader) or a

standard culture plate (for flow cytometry).

Loading with DCFH-DA: Remove the culture medium and wash cells once with warm,

serum-free medium. Add medium containing 5-10 µM DCFH-DA and incubate for 30 minutes

at 37°C in the dark.

Washing: Remove the DCFH-DA solution and wash the cells twice with PBS to remove any

extracellular probe.
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Treatment: Add medium containing the desired concentrations of saccharin sodium to the

cells. Include a positive control (e.g., H₂O₂) and a vehicle control.

Measurement: Immediately measure the fluorescence intensity at various time points (e.g.,

every 15 minutes for 2 hours) using a plate reader (Excitation ~485 nm, Emission ~535 nm)

or by analyzing cells on a flow cytometer.

Data Analysis: Calculate the fold change in fluorescence intensity of treated samples relative

to the vehicle control.

Conclusion: A Synthesized Toxicological Profile
The in vitro toxicological profile of saccharin sodium salt hydrate is complex and highly

dependent on the experimental context. Decades of research have conclusively demonstrated

that it is not a direct-acting genotoxin and does not pose a carcinogenic risk to humans through

mechanisms relevant at typical exposure levels.[1][7][8]

For the researcher, the key takeaways are:

Cytotoxicity is dose-dependent and influenced by the sodium ion. At high millimolar

concentrations, saccharin sodium can reduce cell viability, an effect partially attributable to

the sodium ion itself.[12][13]

Genotoxicity is not a primary concern. Saccharin does not cause gene mutations, though

clastogenic effects may be observed at very high concentrations, likely as a secondary

consequence of cellular stress.[9][20][21]

Mechanisms are indirect. The cellular effects of high-dose saccharin appear to be mediated

by indirect mechanisms, including the induction of oxidative stress and the disruption of cell

proliferation.[12][14][15]

Cell-type specificity is critical. In some cancer cell lines, saccharin exhibits anti-proliferative

rather than cytotoxic properties, an area of growing interest for therapeutic applications.[14]

[16]

When designing in vitro studies, it is imperative to use a broad concentration range, include

appropriate ionic controls (e.g., NaCl), and employ a suite of assays to build a complete picture
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of the cellular response, moving from viability to specific mechanisms of action.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

1. The health risks of saccharin revisited - PubMed [pubmed.ncbi.nlm.nih.gov]

2. researchgate.net [researchgate.net]

3. scientificlabs.co.uk [scientificlabs.co.uk]

4. Toxicology of saccharin - PubMed [pubmed.ncbi.nlm.nih.gov]

5. updatepublishing.com [updatepublishing.com]

6. researchgate.net [researchgate.net]

7. oehha.ca.gov [oehha.ca.gov]

8. Saccharin: safety threshold increased | EFSA [efsa.europa.eu]

9. tobacco-information.hpa.gov.tw [tobacco-information.hpa.gov.tw]

10. Saccharin safe and ADI threshold increased after EFSA review [foodnavigator.com]

11. nutricomms.com [nutricomms.com]

12. Effect of Saccharin Sodium and the Sodium Cyclamate on Human Cells Treated with
Lactobacillus Plantarum Lp62 [gavinpublishers.com]

13. In vitro cytotoxicity of the sodium, potassium and calcium salts of saccharin, sodium
ascorbate, sodium citrate and sodium chloride - PubMed [pubmed.ncbi.nlm.nih.gov]

14. digitalcommons.usf.edu [digitalcommons.usf.edu]

15. Digital Commons @ University of South Florida - Undergraduate Research Conference:
The artificial sweetener saccharin as a potential anti-cancer agent to decrease cell
proliferation [digitalcommons.usf.edu]

16. Synergistic Effect of Saccharin and Caffeine on Antiproliferative Activity in Human
Ovarian Carcinoma Ovcar-3 Cells - PMC [pmc.ncbi.nlm.nih.gov]

17. Synergistic Effect of Saccharin and Caffeine on Antiproliferative Activity in Human
Ovarian Carcinoma Ovcar-3 Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 16 / 18 Tech Support

https://www.benchchem.com/product/b1680478?utm_src=pdf-custom-synthesis
https://pubmed.ncbi.nlm.nih.gov/2202324/
https://www.researchgate.net/publication/341431831_A_Review_Saccharin_Discovery_Synthesis_and_Applications
https://www.scientificlabs.co.uk/product/bioreagents/S6047-250G
https://pubmed.ncbi.nlm.nih.gov/6391996/
https://updatepublishing.com/journal/index.php/fb/article/view/1683
https://www.researchgate.net/publication/304354526_The_Metabolism_and_Toxicology_of_Saccharin
https://oehha.ca.gov/sites/default/files/media/downloads/crnr/sodiumsaccharinfinalhid.pdf
https://www.efsa.europa.eu/en/news/saccharin-safety-threshold-increased
https://tobacco-information.hpa.gov.tw/common/DownloadDetail.ashx?id=%2FilZ%2FyGBMLwoOZxZ2Q8sPg%3D%3D&posionId=A0534
https://www.foodnavigator.com/Article/2024/11/15/Saccharin-safe-and-ADI-threshold-increased-after-EFSA-review/
https://nutricomms.com/efsa-clears-the-air-saccharins-safety-reaffirmed-with-higher-intake-limits-unlocking-food-innovation/
https://www.gavinpublishers.com/article/view/effect-of-saccharin-sodium-and-the-sodium-cyclamate-on-human-cells-treated-with-lactobacillus-plantarum-lp62
https://www.gavinpublishers.com/article/view/effect-of-saccharin-sodium-and-the-sodium-cyclamate-on-human-cells-treated-with-lactobacillus-plantarum-lp62
https://pubmed.ncbi.nlm.nih.gov/20837425/
https://pubmed.ncbi.nlm.nih.gov/20837425/
https://digitalcommons.usf.edu/cgi/viewcontent.cgi?filename=1&article=1672&context=usf_ourconference&type=additional
https://digitalcommons.usf.edu/usf_ourconference/2022/health_sciences/8/
https://digitalcommons.usf.edu/usf_ourconference/2022/health_sciences/8/
https://digitalcommons.usf.edu/usf_ourconference/2022/health_sciences/8/
https://pmc.ncbi.nlm.nih.gov/articles/PMC10572161/
https://pmc.ncbi.nlm.nih.gov/articles/PMC10572161/
https://pubmed.ncbi.nlm.nih.gov/37833894/
https://pubmed.ncbi.nlm.nih.gov/37833894/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1680478?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


18. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

19. The MTT viability assay yields strikingly false-positive viabilities although the cells are
killed by some plant extracts - PMC [pmc.ncbi.nlm.nih.gov]

20. The genotoxicity of sodium saccharin and sodium chloride in relation to their cancer-
promoting properties - PubMed [pubmed.ncbi.nlm.nih.gov]

21. The genotoxicity of sodium saccharin and sodium chloride in relation to their cancer-
promoting properties. | Sigma-Aldrich [merckmillipore.com]

22. Apoptosis, necrosis and cell proliferation-inhibition by cyclosporine A in U937 cells (a
human monocytic cell line) - PubMed [pubmed.ncbi.nlm.nih.gov]

23. Apoptosis and necrosis: mechanisms of cell death induced by cyclosporine A in a renal
proximal tubular cell line - PubMed [pubmed.ncbi.nlm.nih.gov]

24. Determination of apoptotic and necrotic cell death in vitro and in vivo - PubMed
[pubmed.ncbi.nlm.nih.gov]

25. Quantitative Analysis of Apoptosis and Necrosis in Live Cells Using Flow Cytometry -
PubMed [pubmed.ncbi.nlm.nih.gov]

To cite this document: BenchChem. [basic toxicological profile of saccharin sodium salt
hydrate in cell lines]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1680478#basic-toxicological-profile-of-saccharin-
sodium-salt-hydrate-in-cell-lines]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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